

A Technical Guide to the Physical Characteristics of Deuterated Octylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octylbenzene-d22

Cat. No.: B12403311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated octylbenzene, with a focus on its core properties. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule. These alterations, stemming from the increased mass and differences in bond vibrational energies, can have significant implications in various scientific applications, including mass spectrometry-based metabolic studies and the development of drugs with modified pharmacokinetic profiles.

Core Physical Properties

The following tables summarize the key physical properties of both standard (per-protio) n-octylbenzene and a common deuterated variant, n-octylbenzene-d5 (deuterated on the phenyl ring). While comprehensive experimental data for all physical properties of deuterated octylbenzene is not readily available in the public domain, estimations based on the known effects of deuteration on similar organic molecules are provided for comparative purposes.

Table 1: General Properties

Property	n-Octylbenzene (C ₁₄ H ₂₂)	n-Octylbenzene-d5 (C ₁₄ H ₁₇ D ₅)	Data Source
Molecular Weight (g/mol)	190.32	195.36	[1] [2]
CAS Number	2189-60-8	1219799-23-1	[2] [3]
Isotopic Enrichment	Not Applicable	98 atom % D	[2]

Table 2: Thermal and Optical Properties

Property	n-Octylbenzene	n-Octylbenzene-d5 (Estimated)	Data Source (n-Octylbenzene)
Boiling Point (°C)	261-263	~261-263	
Melting Point (°C)	-36	Slightly higher than -36	
Density (g/mL at 25°C)	0.858	Slightly higher than 0.858	
Refractive Index (n ₂₀ /D)	1.484	Slightly higher than 1.484	

Note on Estimated Values: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Typically, deuteration leads to a slight increase in density and melting point due to the greater mass of deuterium and altered intermolecular forces. The boiling point often remains very similar.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of deuterated octylbenzene are not explicitly available. However, standard methodologies for characterizing liquid organic compounds would be employed.

Synthesis of Deuterated Octylbenzene

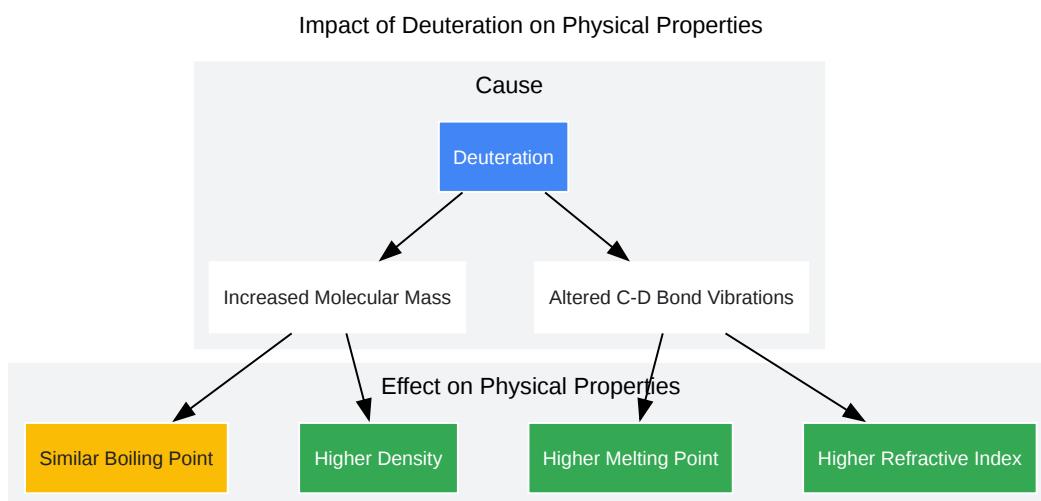
A general method for the preparation of deuterated hydrocarbons involves the exchange of hydrogen for deuterium using deuterium gas over a metal catalyst.

Protocol for H/D Exchange:

- Catalyst Preparation: A supported catalyst, such as platinum, palladium, or rhodium on carbon, is placed in a reaction vessel.
- Reactant Addition: Non-deuterated octylbenzene is added to the vessel.
- Deuterium Introduction: The vessel is purged with deuterium gas, and the reaction is heated to a temperature typically between 190-200°C.
- Reaction Monitoring: The progress of the deuteration is monitored over time by taking small samples and analyzing them using mass spectrometry to determine the level of deuterium incorporation.
- Purification: Upon completion, the deuterated octylbenzene is separated from the catalyst (e.g., by filtration) and purified, typically by vacuum distillation.

Measurement of Physical Properties

Standard laboratory procedures are used to measure the physical properties of the purified deuterated octylbenzene.

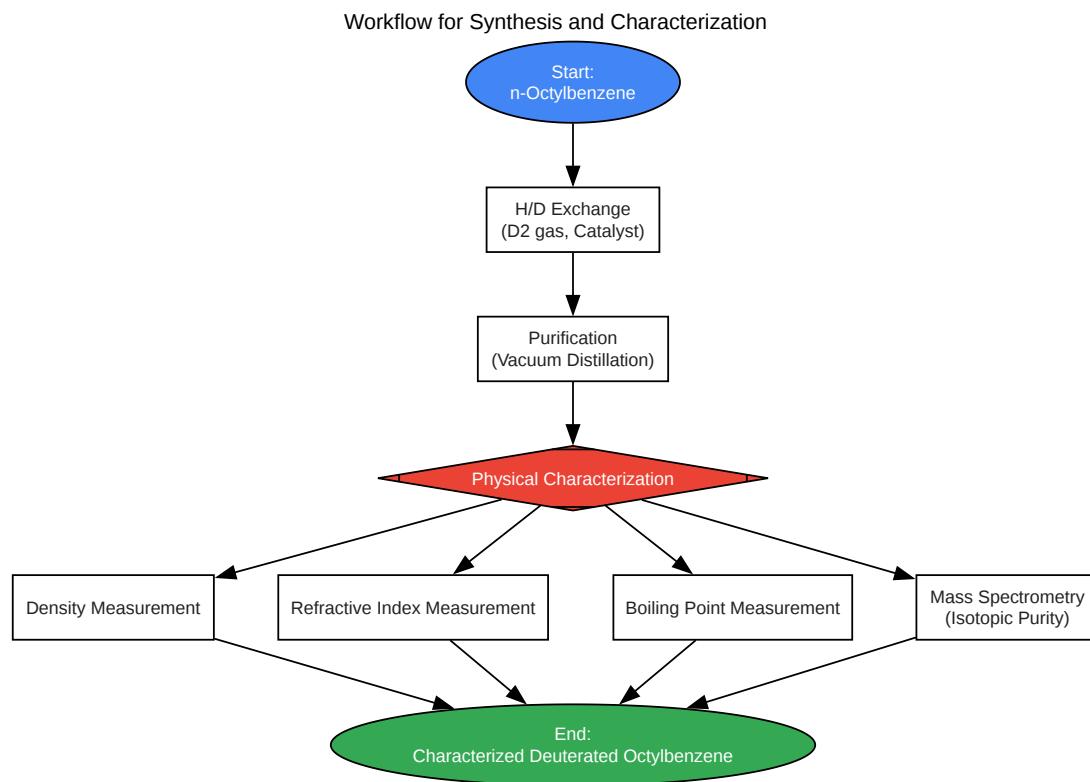

- Density: The density can be determined using a pycnometer or a digital density meter (oscillating U-tube). The instrument is calibrated with a substance of known density (e.g., deionized water) at a controlled temperature. The sample is then introduced, and its density is measured.
- Refractive Index: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. A small drop of the sample is placed on the prism, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
- Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

- Melting Point: For substances that are solid at room temperature, the melting point is determined using a melting point apparatus. As octylbenzene's melting point is -36°C, this would require a cryostat.
- Isotopic Purity and Molecular Weight: Mass spectrometry is the primary method for confirming the molecular weight and determining the isotopic purity of the deuterated compound.

Visualizations

Logical Relationship of Deuteration Effects

The following diagram illustrates the expected impact of deuteration on the physical properties of octylbenzene.



[Click to download full resolution via product page](#)

Caption: Logical flow from deuteration to changes in physical properties.

Experimental Workflow for Characterization

This diagram outlines the general workflow for the synthesis and physical characterization of deuterated octylbenzene.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for deuterated octylbenzene synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octylbenzene | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Deuterated Octylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403311#physical-characteristics-of-deuterated-octylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

